Phaseollidin hydrate

Übersicht

Beschreibung

Detoxification of Phaseollidin Hydrate

Description of Phaseollidin Hydrate Phaseollidin hydrate is a transformed version of the phytoalexin phaseollidin, which is produced by Phaseolus vulgaris (French bean) as a response to pathogenic attacks. The transformation into phaseollidin hydrate is facilitated by Fusarium solani f.sp. phaseoli, a pathogen of the French bean. This process of transformation significantly reduces the antifungal activity of the compound, suggesting a detoxification mechanism employed by the pathogen to overcome the plant's defense .

Synthesis Analysis The synthesis of phaseollidin hydrate is not a direct process but rather a biotransformation carried out by Fusarium solani. The pathogen produces extracellular enzymes, specifically phaseollidin hydratase, which catalyzes the hydration of phaseollidin. This enzymatic reaction involves the addition of water to the dimethylallyl moieties of phaseollidin, converting it into its less antifungal active form, phaseollidin hydrate .

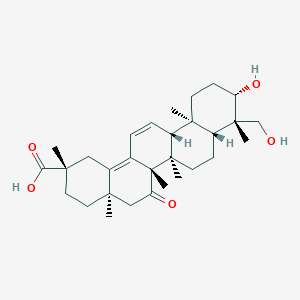

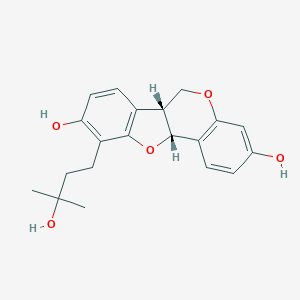

Molecular Structure Analysis While the provided data does not directly describe the molecular structure of phaseollidin hydrate, it does reference the structure of a closely related compound, (-)-phaseollin. (-)-Phaseollin is a pterocarpan with antifungal properties and shares a similar biosynthetic pathway with phaseollidin. The molecular structure of (-)-phaseollin has been elucidated through X-ray analysis, revealing an orthorhombic crystal structure with specific dimensions and a cis B/C ring junction. This information can be indirectly informative for understanding the structural aspects of phaseollidin and its hydrate form .

Chemical Reactions Analysis The primary chemical reaction involving phaseollidin hydrate is its formation from phaseollidin through the action of phaseollidin hydratase. This reaction is a hydration, which typically involves the addition of water to an unsaturated bond in the substrate molecule. The enzyme's Km for phaseollidin is approximately 7 µM, indicating a relatively high affinity for its substrate. The specificity of this reaction suggests that the enzyme and its product, phaseollidin hydrate, play a significant role in the interaction between the French bean and Fusarium solani .

Physical and Chemical Properties Analysis The physical and chemical properties of phaseollidin hydrate are not explicitly detailed in the provided papers. However, the reduction in antifungal activity upon conversion to the hydrate form suggests changes in the compound's physicochemical properties that affect its interaction with fungal cells. The properties of phaseollidin hydrate would likely include its solubility, stability, and reactivity, which are essential for understanding its role in the plant-pathogen interaction and its potential use in agricultural applications .

Wissenschaftliche Forschungsanwendungen

Detoxification and Antifungal Activity

Phaseollidin hydrate is known for its detoxification properties. It is transformed from the phytoalexin phaseollidin by liquid mycelial cultures and cell-free culture filtrates of Fusarium solani f.sp. phaseoli. This conversion significantly reduces the antifungal activity of the original phytoalexin, indicating a detoxification process (Smith et al., 1980).

Phytoalexin Relationships

The dynamics between phaseollidin and another phytoalexin, phaseollin, were explored. The relationship between these compounds varies based on factors such as host cultivar, fungal species, and the duration of the incubation phase. This relationship is influenced by various metabolic inhibitors, indicating the complex nature of their interaction (Cruickshank et al., 1974).

Isoflavonoid Production

Phaseollidin is among the 25 isoflavonoids produced by Phaseolus lunatus seedlings treated with aqueous cuprous chloride. This highlights the compound's role in the plant's response to certain treatments and its significance in the broader context of plant biochemistry (O'neill et al., 1986).

Enzymatic Activity

Enzymes from Fusarium solani f. sp. phaseoli can hydrate phaseollidin through specific hydration reactions. This interaction between the pathogen and phytoalexins like phaseollidin is crucial for understanding the plant's defense mechanisms and the pathogen's strategies to overcome them (Turbek et al., 1992).

Biosynthesis Pathway

Research on the biosynthesis of related compounds like phaseollin has shown that phaseollidin serves as a precursor in the phytoalexin biosynthesis pathway. Understanding this pathway is key to comprehending the role of phaseollidin in plant defense mechanisms (Dewick & Steele, 1982).

Safety And Hazards

While specific safety and hazard information for Phaseollidin hydrate was not found in the sources retrieved, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

The future directions of research on Phaseollidin hydrate could involve further exploration of its antimicrobial properties , as well as its synthesis and chemical reactions . Additionally, more detailed studies on its physical and chemical properties, safety and hazards, and mechanism of action could provide valuable insights.

Eigenschaften

IUPAC Name |

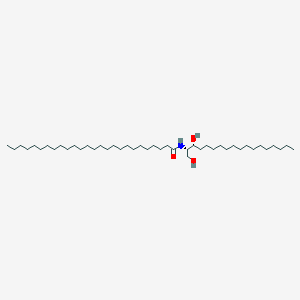

(6aR,11aR)-10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-20(2,23)8-7-13-16(22)6-5-12-15-10-24-17-9-11(21)3-4-14(17)19(15)25-18(12)13/h3-6,9,15,19,21-23H,7-8,10H2,1-2H3/t15-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSHIKBOZWMDTR-KXBFYZLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phaseollidin hydrate | |

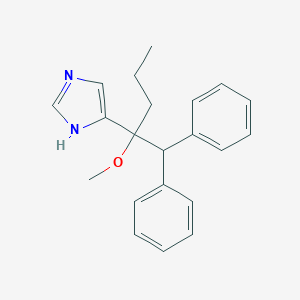

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.